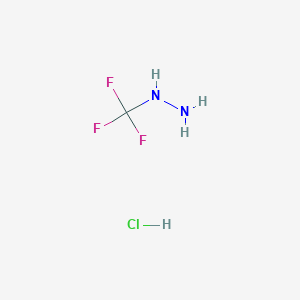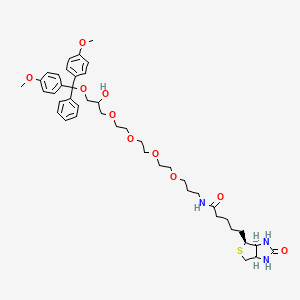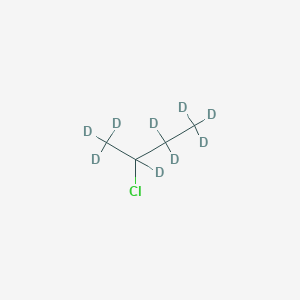
(Trifluoromethyl)hydrazine Hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of (Trifluoromethyl)hydrazine Hydrochloride is C7H8ClF3N2 . The InChI Key is WCAGNYIHAYOPSE-UHFFFAOYSA-N . The SMILES representation is Cl.NNC1=CC=C (C=C1)C (F) (F)F .Physical And Chemical Properties Analysis
(Trifluoromethyl)hydrazine Hydrochloride is a white to cream or yellow flakes and/or powder . It is insoluble in water .Applications De Recherche Scientifique
Synthesis and Reactivity
(Trifluoromethyl)hydrazine hydrochloride has been identified as a versatile reactant in the synthesis of various organic compounds. Notably, it is involved in the synthesis of trifluoromethylpyrazole and isoxazole derivatives through its reaction with trifluoromethyl-β-diketones. These reactions are not only significant for their product formation but also for their NMR spectral characteristics and the mechanistic insights they provide into the formation of heterocycles (Kumar et al., 2008). Additionally, the compound is used in the metal-free and redox-neutral trifluoromethyl-hydrazination of alkenes, showcasing its utility in organic synthesis and the formation of β-trifluoromethyl hydrazines. These processes are notable for their radical addition cascade pathway, highlighting the compound's role in complex chemical transformations (Wang et al., 2020).
Chemical Sensing and Detection
Interestingly, (Trifluoromethyl)hydrazine hydrochloride is also instrumental in chemical sensing applications. It has been used in the design of a ratiometric fluorescence probe for the rapid, sensitive, and visual detection of hydrazine, a toxic industrial chemical. This innovative approach has found practical application in determining hydrazine levels in live cells, emphasizing the compound's significance in environmental monitoring and health safety (Fan et al., 2012).
Heterocyclic Compound Synthesis
The compound's reactivity extends further into the field of heterocyclic compound synthesis. It plays a critical role in the regioselective synthesis of trifluoromethylated pyrazoles. This synthesis is intriguing due to its solvent-dependent nature, where the choice of solvent dramatically influences the regioselectivity of the reaction, yielding either 3- or 5-trifluoromethylpyrazoles. Such versatility and control over product formation are paramount in the development of pharmaceuticals and other fine chemicals (Muzalevskiy et al., 2017).
Chemical Detection and Sensing
Moreover, (Trifluoromethyl)hydrazine hydrochloride's role in chemical detection and sensing is further emphasized by its use in the development of a hydrazine-selective chemodosimetric sensor. This sensor, based on the reaction of the compound with naphthalimide trifluoroacetyl acetonate, showcases its utility in detecting very low concentrations of hydrazine, underlining its importance in environmental monitoring and safety (Lee et al., 2013).
Safety and Hazards
(Trifluoromethyl)hydrazine Hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Personal protective equipment/face protection should be worn when handling this compound. It should be used only under a chemical fume hood, and ingestion and inhalation should be avoided .
Mécanisme D'action
Target of Action
Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl groups have unique physicochemical properties that contribute to their biological activities .
Biochemical Pathways
Compounds containing trifluoromethyl groups have been found to exhibit a wide range of pharmacological activities .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of various drugs .
Result of Action
It’s known that trifluoromethyl groups can significantly affect the biological activities of compounds .
Propriétés
IUPAC Name |
trifluoromethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F3N2.ClH/c2-1(3,4)6-5;/h6H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUVKBDFAPJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NN)(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trifluoromethyl)hydrazine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B1436282.png)






![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)

![Vitamin-D3-[2H3] solution 1mg/mL in ethanol](/img/structure/B1436303.png)